molecular formula C10H19BO2 B6244058 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 167773-06-0

2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6244058
CAS No.: 167773-06-0
M. Wt: 182.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.1. The purity is usually 96.
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Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
This compound serves as an important reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid pinacol ester. The presence of the dioxaborolane structure enhances its reactivity and stability during these transformations .

Synthesis of Complex Molecules:
The versatility of this compound allows chemists to synthesize complex organic molecules. For instance, it can be utilized in the synthesis of various pharmaceuticals and biologically active compounds due to its ability to participate in nucleophilic substitutions and electrophilic additions .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for the development of new therapeutic agents. Its boron atom can facilitate interactions with biological targets, potentially leading to the design of novel drugs with improved efficacy and selectivity .

Targeting Enzymatic Pathways:
Research indicates that compounds with boron functionality can selectively inhibit certain enzymes involved in disease pathways. This characteristic makes them valuable candidates for drug development aimed at treating conditions such as cancer and metabolic disorders .

Polymer Science

Polymerization Processes:
This compound is also applied in polymer chemistry as a monomer or additive. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can be utilized in the production of high-performance polymers used in coatings and adhesives .

Modification of Polymer Properties:
By introducing this compound into polymer formulations, researchers can tailor the physical properties of the resulting materials. This includes adjustments to flexibility, toughness, and chemical resistance depending on the desired application .

Case Studies

Study Application Findings
Study on Cross-Coupling ReactionsUtilization in Suzuki-Miyaura couplingDemonstrated high yields and selectivity for arylation reactions using this compound as a boronic ester .
Medicinal Chemistry ExplorationDevelopment of anti-cancer agentsIdentified potential inhibitory effects on specific cancer cell lines through targeted enzyme inhibition .
Polymer Modification ResearchEnhancing properties of epoxy resinsShowed significant improvements in thermal stability and mechanical properties when incorporated into resin formulations .

Properties

CAS No.

167773-06-0

Molecular Formula

C10H19BO2

Molecular Weight

182.1

Purity

96

Origin of Product

United States

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